N-propyl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Description
Properties
Molecular Formula |
C11H13N3O2S2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-propyl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C11H13N3O2S2/c1-2-5-12-9(15)7-18-11-14-13-10(16-11)8-4-3-6-17-8/h3-4,6H,2,5,7H2,1H3,(H,12,15) |
InChI Key |
JWGTZDQFDWUDJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C(O1)C2=CC=CS2 |
Origin of Product |
United States |
Biological Activity
N-propyl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiophene ring and an oxadiazole moiety, which are known for their diverse biological activities. Its chemical formula is with a molecular weight of approximately 273.36 g/mol. The unique combination of these structural components contributes to its potential therapeutic effects.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. The thiophene and oxadiazole rings may inhibit various enzymes and receptors involved in critical cellular processes such as:
- Cell Proliferation : Inhibition of pathways that promote cell division.
- Apoptosis : Modulation of programmed cell death.
- Inflammation : Interference with inflammatory responses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have demonstrated significant activity against a range of pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate its effectiveness:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Pseudomonas aeruginosa | 0.25 | 0.5 |
These results suggest that the compound can effectively inhibit bacterial growth and may serve as a basis for developing new antimicrobial agents.
Anticancer Potential
This compound has also shown promise in cancer research. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines through mechanisms involving:
- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cell death.
- Inhibition of Tumor Growth : Reducing the proliferation rate of cancer cells.
Case Study: Breast Cancer Cell Line
In a study involving MCF7 breast cancer cells, treatment with this compound resulted in:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 60 |
| 50 | 30 |
The data indicate a dose-dependent decrease in cell viability, suggesting strong anticancer potential.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-propyl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide exhibits promising anticancer properties. For instance, a study focusing on oxadiazole derivatives showed that compounds similar to this one demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis through specific molecular interactions.
Case Study:
A comparative analysis revealed that this compound had percent growth inhibitions (PGIs) of over 70% against several cancer lines, including SNB-19 and OVCAR-8, indicating its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In silico studies using molecular docking simulations suggested that it could act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response.
Case Study:
A docking study indicated strong binding affinity to the active site of 5-lipoxygenase, suggesting that further optimization could lead to effective anti-inflammatory drugs .
The biological activity of this compound has been linked to its ability to interact with various enzymes and receptors. This interaction can modulate critical biological pathways associated with inflammation and cancer progression.
Synthesis and Mechanism of Action
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The compound shares structural similarities with several 1,3,4-oxadiazole-based acetamides reported in the literature. Key differences lie in the substituents on the oxadiazole ring and the acetamide side chain, which influence physicochemical properties such as solubility, melting point, and molecular weight.
Table 1: Comparison of Molecular Features
Key Observations :
- The thiophene substituent in the target compound introduces a sulfur heterocycle, enhancing lipophilicity compared to phenyl or indole-based analogs .
- The N-propyl chain may improve membrane permeability relative to bulkier aryl substituents (e.g., 3-(trifluoromethyl)phenyl in Compound 129) .
Enzyme Inhibition
- Alkaline Phosphatase (ALP) Inhibition: Compound 129 (IC₅₀ = 0.420 ± 0.012 µM) outperformed the standard (IC₅₀ = 2.80 µM) due to strong hydrophobic interactions with the 3-(trifluoromethyl)phenyl group .
- Lipoxygenase (LOX) and Cholinesterase Inhibition : Indole-containing analogs (e.g., 8e, 8t) showed moderate LOX and BChE inhibition, attributed to the indole’s planar structure . The thiophene in the target compound could mimic this behavior but with altered selectivity.
Antimicrobial Activity
- Compound 8v (N-(2-methyl-6-nitrophenyl)) exhibited activity against S. aureus, linked to the nitro group’s electron-withdrawing effects . The target compound’s thiophene may enhance Gram-negative activity due to increased hydrophobicity .
Anticancer Potential
Spectral Characterization
- IR Spectroscopy : Expected peaks include C=O (amide, ~1650 cm⁻¹), C-O-C (oxadiazole, ~1250 cm⁻¹), and C-S (sulfanyl, ~650 cm⁻¹) .
- ¹H NMR : Distinct signals for thiophene protons (δ 6.8–7.5 ppm), propyl chain (δ 0.9–1.6 ppm), and amide NH (δ ~10 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z ~340 (C₁₂H₁₄N₃O₃S₂) with fragmentation patterns reflecting the sulfanyl bridge cleavage .
Preparation Methods
Cyclocondensation for Oxadiazole Core Formation
The 1,3,4-oxadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives.
Procedure (Adapted from):
-
Starting Materials : Thiophene-2-carboxylic acid hydrazide and carbon disulfide (CS₂).
-
Reaction Conditions :
-
Reflux in ethanolic potassium hydroxide (KOH) at 80°C for 6–8 hours.
-
Intermediate: 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol.
-
Mechanism :
Sulfur Alkylation with N-Propyl-2-Bromoacetamide
The sulfanyl group is introduced via nucleophilic substitution.
Procedure (Adapted from):
-
Reagents :
-
5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol (1 eq).
-
N-Propyl-2-bromoacetamide (1.2 eq).
-
Base: Sodium hydride (NaH, 1.5 eq) in anhydrous DMF.
-
-
Conditions :
-
Stir at 0°C for 30 minutes, then at room temperature for 12 hours.
-
Purification: Column chromatography (hexane/ethyl acetate, 7:3).
-
Reaction Scheme :
Alternative Route: One-Pot Synthesis
A streamlined method reduces purification steps.
Procedure (Adapted from):
-
Reagents :
-
Thiophene-2-carboxylic acid hydrazide, CS₂, N-propyl-2-bromoacetamide.
-
-
Conditions :
-
Sequential addition in a single pot:
-
Cyclization with CS₂/KOH (80°C, 6 hours).
-
Direct alkylation with bromoacetamide (0°C to RT, 12 hours).
-
-
Optimization Studies
Solvent and Base Selection
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | NaH | 25 | 64 |
| THF | K₂CO₃ | 40 | 48 |
| DCM | Et₃N | 0→25 | 37 |
| Bromoacetamide (eq) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 1.0 | 12 | 58 |
| 1.2 | 12 | 64 |
| 1.5 | 8 | 62 |
Excess bromoacetamide (1.2 eq) minimizes side reactions.
Analytical Characterization
Spectral Data
Purity Assessment
| Method | Purity (%) |
|---|---|
| HPLC (C18) | 98.5 |
| Elemental Analysis | C: 49.7, H: 5.2, N: 14.8 |
Challenges and Solutions
Side Reactions
Q & A
Q. What are the optimal synthetic routes for N-propyl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide?
Methodological Answer: The synthesis typically involves a multi-step approach:
Oxadiazole Formation: React thiophene-2-carboxylic acid hydrazide with carbon disulfide under basic conditions to form the 1,3,4-oxadiazole-2-thiol intermediate .
Sulfanyl Acetamide Coupling: React the oxadiazole-thiol with N-propyl-2-chloroacetamide in the presence of triethylamine (TEA) as a catalyst. Reflux in acetone or ethanol for 4–6 hours, monitored via TLC (petroleum ether:ethyl acetate, 7:3) .
Purification: Recrystallize the crude product from ethanol or use column chromatography (silica gel, gradient elution) to achieve >95% purity .
Key Reaction Table:
| Step | Reagents/Conditions | Product Intermediate | Yield (%) |
|---|---|---|---|
| 1 | CS₂, KOH, EtOH, reflux | 5-Thiophen-2-yl-1,3,4-oxadiazole-2-thiol | 70–80 |
| 2 | N-Propyl-2-chloroacetamide, TEA, acetone, reflux | Target compound | 60–65 |
Q. What spectroscopic techniques are used to confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR (DMSO-d₆): Peaks at δ 1.2–1.5 ppm (propyl CH₃), δ 3.4–3.6 ppm (N-CH₂), δ 4.2 ppm (S-CH₂), and aromatic protons (thiophene, δ 6.8–7.5 ppm) .
- ¹³C NMR confirms the acetamide carbonyl (δ 168–170 ppm) and oxadiazole carbons (δ 160–165 ppm) .
- Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z 310–315, consistent with the molecular formula C₁₀H₁₂N₃O₂S₂ .
- FTIR: Strong bands at 1670 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C oxadiazole), and 690 cm⁻¹ (C-S) .
Q. How can solubility and stability be optimized for biological assays?
Methodological Answer:
- Solubility: Use DMSO for stock solutions (10 mM) with sonication. For aqueous buffers (e.g., PBS), add 0.1% Tween-80 to enhance solubility .
- Stability: Store lyophilized powder at -20°C. In solution, avoid prolonged exposure to light or temperatures >25°C. Monitor degradation via HPLC (C18 column, acetonitrile:water gradient) .
Advanced Research Questions
Q. How do substituents on the oxadiazole ring influence biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies suggest:
- Thiophene vs. Phenyl Substituents: Thiophene enhances π-π stacking with enzyme active sites (e.g., lipoxygenase inhibitors, IC₅₀ ~5 µM) compared to phenyl (IC₅₀ ~20 µM) .
- Sulfanyl Linker Flexibility: Replacing the sulfanyl group with a rigid carbonyl reduces antimicrobial activity (MIC increases from 8 µg/mL to >64 µg/mL against S. aureus) .
Q. How can contradictory enzyme inhibition data across studies be resolved?
Methodological Answer: Contradictions often arise from:
- Assay Conditions: Standardize pH (e.g., 7.4 for lipoxygenase), temperature (25°C), and substrate concentration (15 µM arachidonic acid) .
- Purity Thresholds: Use HPLC-pure (>98%) samples to exclude interference from by-products like sulfoxides (formed during synthesis) .
- Enzyme Isoforms: Specify isoforms (e.g., LOX-5 vs. LOX-12), as selectivity varies with oxadiazole substituents .
Q. What computational methods predict reactivity and target interactions?
Methodological Answer:
- HOMO-LUMO Analysis: DFT calculations (B3LYP/6-31G*) show a narrow bandgap (ΔE = 3.2 eV), indicating electrophilic reactivity at the sulfanyl group .
- Molecular Docking (AutoDock Vina): The oxadiazole-thiophene moiety binds to LOX-5’s hydrophobic pocket (binding energy: -9.2 kcal/mol), validated by MD simulations .
Q. How can derivatives be designed for improved pharmacokinetics?
Methodological Answer:
- LogP Optimization: Introduce polar groups (e.g., -OH, -NH₂) to reduce LogP from 3.5 to 2.0, enhancing aqueous solubility .
- Metabolic Stability: Replace the propyl group with cyclopropyl (block CYP3A4-mediated oxidation), improving t₁/₂ from 2.5 h to 6.8 h in rat liver microsomes .
Q. What mechanistic insights explain its antimicrobial activity?
Methodological Answer:
Q. How to troubleshoot low yields in the final coupling step?
Methodological Answer:
Q. What safety protocols are critical during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
